4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
Description
BenchChem offers high-quality 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-5-1-7(2-6-9)10-13-11(17-14-10)8-3-4-8/h1-2,5-6,8H,3-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDAESCEVFXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649221 | |
| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-27-3 | |
| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The 1,2,4-Oxadiazole Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-oxadiazole, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its unique physicochemical properties, including its role as a bioisostere for ester and amide functionalities, contribute to its metabolic stability and favorable interactions with a wide array of biological targets.[1] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-oxadiazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a curated collection of quantitative data to guide future drug discovery efforts. This document is designed to serve as a comprehensive resource for researchers dedicated to leveraging the therapeutic potential of this versatile heterocyclic core.
The 1,2,4-Oxadiazole Core: A Foundation for Diverse Bioactivity
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its thermodynamic stability, compared to other oxadiazole isomers, and its capacity for diverse substitutions at the C3 and C5 positions make it an attractive starting point for combinatorial library synthesis and lead optimization.[3] The electron-withdrawing nature of the ring system and its ability to participate in hydrogen bonding and other non-covalent interactions are key to its versatile pharmacophoric nature.[4]
The interest in 1,2,4-oxadiazole derivatives has grown exponentially, with a significant number of compounds entering various stages of drug development. This guide will focus on the most therapeutically relevant biological activities demonstrated by this remarkable class of compounds.
Anticancer Activity: Targeting the Hallmarks of Malignancy
1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a wide range of human cancer cell lines.[5][6] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.
Mechanistic Insights: Inducing Programmed Cell Death
A primary mechanism by which 1,2,4-oxadiazole derivatives exert their anticancer effects is through the activation of apoptosis, or programmed cell death. Several studies have shown that these compounds can trigger the caspase cascade, a family of cysteine proteases that are the central executioners of apoptosis.[7][8]
Specifically, certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis through the activation of caspase-3, a key effector caspase.[8] This activation leads to the cleavage of critical cellular substrates, ultimately resulting in the dismantling of the cell. Molecular docking studies have suggested that the 1,2,4-oxadiazole ring can form hydrogen bonds with key residues within the active site of caspase-3, leading to its activation.[8]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Key SAR findings include:
-
Electron-donating groups: The presence of electron-donating groups, such as methoxy groups, on the phenyl ring attached to the 1,2,4-oxadiazole core often enhances anticancer activity. For instance, a 3,4,5-trimethoxy substitution has been shown to significantly increase potency.[5]
-
Electron-withdrawing groups: Conversely, the introduction of electron-withdrawing groups, such as chloro or nitro moieties, can also lead to increased activity, suggesting that electronic effects play a crucial role in target interaction.[6][7] The position of these groups is also critical, with meta-substitution sometimes being more favorable than para-substitution.[6]
-
Bioisosteric replacement: The 1,2,4-oxadiazole ring itself can act as a bioisostere of an alkynyl linker in known kinase inhibitors like Ponatinib, leading to enhanced biological activity against enzymes like the RET kinase.[6]
Quantitative Data: Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil-linked 1,2,4-oxadiazoles | MCF-7 (Breast) | 0.011 - 1.78 | [5] |
| A549 (Lung) | 0.053 - 1.67 | [5] | |
| DU145 (Prostate) | 0.017 - 2.10 | [5] | |
| Quinoline-functionalized 1,2,4-oxadiazoles | MCF-7 (Breast) | 0.11 | [7] |
| A549 (Lung) | 0.23 | [7] | |
| 1,3,4-Oxadiazole-linked 1,2,4-oxadiazoles | A549 (Lung) | <0.14 - 7.48 | [9] |
| C6 (Glioma) | 8.16 - 13.04 | [9] | |
| Thiazole/thiophene-sulfonamide conjugates | HCT-116 (Colorectal) | 6.0 - 11.1 | [10] |
Experimental Protocols
This protocol provides a robust method for assessing the effect of 1,2,4-oxadiazole derivatives on cancer cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the 1,2,4-oxadiazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. 1,2,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory response.[11][12]
Mechanistic Insights: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the IκBα inhibitor. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).
Several 1,2,4-oxadiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[12][13] Mechanistic studies have revealed that these compounds can block the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent transcriptional activity.[12]
Quantitative Data: Antimicrobial Activity
| Compound Class | Pathogen | MIC/EC50 (µg/mL) | Reference |
| 5-Amino-1,2,4-oxadiazoles | Staphylococcus aureus | 0.15 | [14] |
| Escherichia coli | 0.05 | [14] | |
| Candida albicans | 12.5 | [14] | |
| Mycobacterium tuberculosis | 6.3 | [14] | |
| 1,3,4-Oxadiazole-linked | Methicillin-resistant S. aureus | 62 | [15] |
| Amide-containing 1,2,4-oxadiazoles | Sclerotinia sclerotiorum | 2.9 | [1] |
| Anisic/Cinnamic acid-containing | Rhizoctonia solani | 12.68 - 38.88 | [5] |
| Colletotrichum capsica | 8.81 - 41.67 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the standard method for determining the in vitro susceptibility of microorganisms to antimicrobial agents.
-
Compound Preparation: Prepare a 2-fold serial dilution of the 1,2,4-oxadiazole derivative in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it a highly attractive framework for medicinal chemists. The insights provided in this guide, from mechanistic understanding to practical experimental protocols and structure-activity relationships, are intended to empower researchers to further unlock the potential of this remarkable heterocycle.
Future research should continue to explore the vast chemical space around the 1,2,4-oxadiazole core. The development of more selective and potent derivatives, guided by computational modeling and a deeper understanding of their interactions with biological targets, will be crucial. Furthermore, the evaluation of these compounds in more complex in vivo models will be essential to translate their promising in vitro activities into tangible clinical benefits. The journey of the 1,2,4-oxadiazole in drug discovery is far from over, and its future contributions to medicine are anticipated with great excitement.
References
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. [Link]
-
Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. MDPI. [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. [Link]
-
Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. National Institutes of Health. [Link]
-
Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Online Journal of Public Health. [Link]
-
Discovery and synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections. PubMed. [Link]
-
Structure-Activity Relationship of 1,2,4-oxadiazole quinoline derivative. ResearchGate. [Link]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. SpringerLink. [Link]
-
A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. PubMed. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Chemistry: Current Research. [Link]
-
Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. National Institutes of Health. [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]
-
Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. National Institutes of Health. [Link]
-
Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. PubMed. [Link]
-
Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate. [Link]
-
Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. DovePress. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Institutes of Health. [Link]
-
Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
Methodological & Application
protocol for synthesizing 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
An Application Note and Detailed Protocol for the Synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
Authored by: A Senior Application Scientist
Introduction
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a molecule of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a privileged heterocyclic motif known for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[1] The presence of the cyclopropyl group can enhance metabolic stability and binding affinity, while the benzoic acid moiety provides a crucial handle for further functionalization or interaction with biological targets.[2][3]
This document provides a comprehensive, in-depth guide for the multi-step synthesis of this target compound. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices. The described synthetic strategy is robust, relying on well-established chemical transformations to ensure reproducibility and high yield.
The overall synthetic approach is a convergent synthesis, involving the preparation of two key intermediates: N'-hydroxycyclopropanecarboximidamide and an activated mono-ester of terephthalic acid . These intermediates are then coupled and cyclized to form the central 1,2,4-oxadiazole core, followed by a final deprotection step to yield the target benzoic acid.
Overall Synthetic Scheme
The synthesis is accomplished via a four-stage process as depicted below:
Caption: Overall synthetic workflow for the target compound.
Materials and Equipment
Reagents
| Reagent | Purity | Supplier |
| Cyclopropanecarbonitrile | ≥98% | Commercially Available |
| Hydroxylamine hydrochloride | ≥99% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Commercially Available |
| Terephthalic acid | ≥98% | Commercially Available |
| Methanol (anhydrous) | ≥99.8% | Commercially Available |
| Sulfuric Acid (H₂SO₄) | 95-98% | Commercially Available |
| Thionyl Chloride (SOCl₂) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Sodium Hydroxide (NaOH) | ≥97% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantles with temperature controllers
-
Reflux condensers
-
Dropping funnels
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
pH meter or pH paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Fume hood
Experimental Protocols
Stage 1: Synthesis of N'-hydroxycyclopropanecarboximidamide
This initial step creates the first key building block. The reaction converts a nitrile into an amidoxime, which possesses the necessary nucleophilic groups for the subsequent cyclization.[4][5]
Scientific Rationale: Hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The reaction is typically performed in a protic solvent like ethanol and may be facilitated by a base to deprotonate the hydroxylamine hydrochloride, increasing its nucleophilicity.
Protocol:
-
To a 250 mL round-bottom flask, add cyclopropanecarbonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and ethanol (approx. 2 M concentration relative to the nitrile).
-
Add sodium bicarbonate (1.5 eq) portion-wise to the stirred suspension.
-
Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.[6] Monitor the reaction progress by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if purity is deemed sufficient (>90% by NMR).
Stage 2: Synthesis of Methyl 4-(chlorocarbonyl)benzoate
This stage prepares the second key intermediate. It begins with the mono-esterification of a symmetric dicarboxylic acid, a crucial step to differentiate the two carboxyl groups. The remaining carboxylic acid is then activated as an acyl chloride to ensure efficient acylation in the next stage.
Protocol 2a: Synthesis of Monomethyl terephthalate Scientific Rationale: Direct esterification of terephthalic acid requires an excess of alcohol and an acid catalyst to drive the equilibrium towards the product.[7] By controlling the stoichiometry, the formation of the mono-ester can be favored, although separation from the di-ester and unreacted starting material is necessary.[8]
-
Suspend terephthalic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 volumes) in a large round-bottom flask.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Add water to the residue, which will precipitate the unreacted terephthalic acid and the mono-ester, while the di-ester may remain partially dissolved or form a distinct solid.
-
The desired monomethyl terephthalate can be separated and purified based on differential solubility or by column chromatography.
Protocol 2b: Synthesis of Methyl 4-(chlorocarbonyl)benzoate Scientific Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard activation method. Thionyl chloride is a common and effective reagent for this transformation. A catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent.
-
In a fume hood, suspend monomethyl terephthalate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) via a dropping funnel at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.
-
Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Stage 3: Synthesis of Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate
This is the core stage where the 1,2,4-oxadiazole ring is constructed. It involves the acylation of the amidoxime followed by a thermally induced cyclodehydration.[9][10]
Scientific Rationale: The amidoxime's hydroxyl group is acylated by the highly reactive acyl chloride to form an O-acyl amidoxime intermediate. This intermediate is unstable at elevated temperatures and undergoes an intramolecular cyclization-dehydration cascade to form the stable, aromatic 1,2,4-oxadiazole ring. Anhydrous pyridine serves as both the solvent and the acid scavenger for the HCl generated during the acylation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of cyclopropane in natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. WO2014074715A1 - Cyclopropyl amide derivatives - Google Patents [patents.google.com]
- 4. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]
- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial investigation of the small molecule 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid as a potential anti-cancer agent. The 1,2,4-oxadiazole scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including cytotoxic effects against various cancer cell lines.[1][2][3][4][5] This guide outlines a systematic approach to characterizing the effects of this specific compound on cancer cells, encompassing protocols for assessing cell viability, induction of apoptosis, impact on cell cycle progression, and analysis of protein expression. The methodologies provided are based on established and widely used techniques in cancer research, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for Investigating 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
The search for novel, effective, and selective anti-cancer agents is a cornerstone of oncological research. Small molecule inhibitors offer a promising therapeutic modality, capable of targeting specific pathways that drive cancer cell proliferation and survival.[6] The 1,2,4-oxadiazole moiety is a key heterocyclic scaffold that has been incorporated into numerous compounds with demonstrated anti-cancer properties.[1][2] The structural diversity and synthetic accessibility of oxadiazole derivatives make them attractive candidates for drug discovery and development.
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound of interest due to its unique structural features, including the cyclopropyl group which can influence metabolic stability and binding affinity, and the benzoic acid moiety which may affect solubility and interactions with molecular targets. While the specific anti-cancer activity of this compound is yet to be fully elucidated, its chemical architecture warrants a thorough investigation into its potential as a cytotoxic agent.
This application note serves as a detailed roadmap for researchers to systematically evaluate the in vitro anti-cancer effects of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. The following sections provide step-by-step protocols for a panel of essential cell-based assays.
Compound Information and Handling
Before commencing any experimental work, it is crucial to have a thorough understanding of the compound's properties and to handle it with appropriate safety precautions.
Table 1: Compound Specifications
| Property | Value | Source |
| Compound Name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | - |
| CAS Number | 915920-27-3 | [7] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [7] |
| Molecular Weight | 230.22 g/mol | [7] |
| Storage | Sealed in dry, 2-8°C | [7] |
| Hazard Statements | H301 (Toxic if swallowed) | [7] |
| Signal Word | Danger | [7] |
Compound Preparation:
For in vitro studies, a stock solution of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Subsequent dilutions to the desired working concentrations should be made in the appropriate cell culture medium. It is critical to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Experimental Protocols
The following protocols provide a foundational framework for characterizing the anti-cancer properties of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. It is recommended to select a panel of cancer cell lines representing different tumor types for a comprehensive evaluation.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10][11] This assay is fundamental for determining the cytotoxic potential of the compound and for calculating its half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: The following day, prepare serial dilutions of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.[12] Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V/PI staining followed by flow cytometry is the gold standard.[14][15][16][17] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[14][15][16][17]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis
Investigating the effect of a compound on cell cycle progression can provide insights into its mechanism of action.[18] Propidium iodide staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for a duration that allows for at least one cell cycle (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Analysis:
The DNA content histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases. The S phase population will be between these two peaks. Use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.
Western Blot Analysis
Western blotting is a powerful technique to investigate changes in the expression levels of specific proteins involved in key signaling pathways related to cell proliferation, survival, and apoptosis.[21][22][23][24][25] This can help to elucidate the molecular mechanism of action of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid.
Protocol:
-
Protein Extraction: Treat cells with the compound for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[22]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Suggested Proteins to Investigate:
-
Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell Cycle Regulators: Cyclin D1, Cyclin B1, p21, p27
-
Proliferation Markers: Ki-67, PCNA
-
Signaling Pathways: Akt, p-Akt, ERK, p-ERK
Data Interpretation and Further Steps
The initial characterization of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid using the protocols outlined above will provide a solid foundation for understanding its anti-cancer potential.
Table 2: Summary of Expected Outcomes and Interpretations
| Assay | Expected Outcome | Interpretation |
| MTT Assay | Dose-dependent decrease in cell viability | The compound exhibits cytotoxic/cytostatic effects. |
| Annexin V/PI Staining | Increase in Annexin V positive cells | The compound induces apoptosis. |
| Cell Cycle Analysis | Accumulation of cells in a specific phase (e.g., G2/M) | The compound causes cell cycle arrest. |
| Western Blotting | Altered expression of key regulatory proteins | The compound modulates specific signaling pathways. |
Based on these initial findings, further investigations can be designed to delve deeper into the compound's mechanism of action. This could include target identification studies, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
Conclusion
This application note provides a comprehensive and structured approach for the initial in vitro evaluation of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid as a potential anti-cancer agent. By following the detailed protocols for assessing cytotoxicity, apoptosis, cell cycle effects, and protein expression, researchers can generate robust and reproducible data to guide the future development of this promising compound.
References
- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
- MDPI. (2023). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
- Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (2021). PubMed Central.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- The power of virtual screening for identifying small molecule drug candid
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). PubMed Central.
-
Davies, D. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. [Link]...
- National Cancer Institute. (n.d.).
- Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
- Al-Warhi, T. (2023). MTT (Assay protocol). Protocols.io.
- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Bio-Techne.
- Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2018). Pharmacological Reviews.
- Assaying cell cycle status using flow cytometry. (2014). PubMed Central.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2019). Journal of Heterocyclic Chemistry.
-
Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Molecules.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry.
-
Njoo, M. (2025, October 22). A4P1W1. Fluorinated atropisomeric arylisoxazole acrylamide covalent inhibitor for cancer treatment [Video]. YouTube. [Link]...
Sources
- 1. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. 915920-27-3|4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. youtube.com [youtube.com]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Protocol | R&D Systems [rndsystems.com]
- 23. antibodies.cancer.gov [antibodies.cancer.gov]
- 24. blog.championsoncology.com [blog.championsoncology.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for High-Throughput Screening with 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
Authored by: A Senior Application Scientist
Introduction: The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2][3] 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound of interest within this class, and its structural features suggest potential for interaction with various biological targets. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening campaign utilizing 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid as a candidate molecule.
Pre-Screening Considerations: Compound Characterization and Target Selection
Prior to initiating an HTS campaign, it is crucial to characterize the test compound and select a relevant biological target.
Physicochemical Properties of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
A summary of the key physicochemical properties of the compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 915920-27-3 | [6][7] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [6] |
| Molecular Weight | 230.22 g/mol | [6] |
| Purity | >95% (recommended) | [8] |
| Storage | Sealed in dry, 2-8°C | [6] |
It is imperative to confirm the purity and identity of the compound via analytical methods such as HPLC and NMR before commencing any screening activities.[8]
Hypothetical Target Selection: Rationale for Targeting a Kinase
Given that various oxadiazole derivatives have been reported as kinase inhibitors, for the purpose of this guide, we will hypothesize a screening campaign against a relevant enzyme, for instance, a mitogen-activated protein kinase (MAPK).[9] Let us designate our enzyme of interest as "Target X Kinase," a hypothetical enzyme implicated in an inflammatory disease pathway.
High-Throughput Screening Workflow
The HTS process can be systematically broken down into several key stages, from initial assay development to hit confirmation.[10] The overall workflow is depicted in the following diagram.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Detailed Protocols
Compound Management and Plating
Objective: To prepare 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in a format suitable for HTS.
Materials:
-
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
384-well microplates
-
Acoustic liquid handler or multichannel pipette
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in 100% DMSO. Ensure complete dissolution.
-
Assay-Ready Plate Generation: Using an automated liquid handler, perform serial dilutions to create a concentration gradient on an intermediate plate. From this, transfer a small volume (e.g., 50 nL) of each concentration to the final 384-well assay plates. The final concentration in the assay will typically be around 10 µM, with a final DMSO concentration not exceeding 0.5% to minimize solvent effects.[10][11]
HTS Assay Development and Validation
Objective: To establish a robust and reproducible assay to measure the inhibitory activity of compounds against Target X Kinase. Here, we describe a common fluorescence-based assay format.
Assay Principle: The assay measures the phosphorylation of a substrate peptide by Target X Kinase. A fluorescently labeled antibody that specifically binds to the phosphorylated substrate is used for detection. Inhibition of the kinase results in a decreased fluorescent signal.
Materials:
-
Recombinant Target X Kinase
-
Substrate peptide
-
ATP
-
Fluorescently labeled anti-phospho-substrate antibody
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Positive control (a known inhibitor of the kinase family)
-
Negative control (DMSO)
-
384-well black, opaque microplates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Reagent Preparation: Prepare all reagents in the assay buffer at their optimal concentrations, determined during assay development.
-
Assay Miniaturization: Optimize the assay for a low volume in a 384-well format (e.g., a final volume of 20 µL).[10]
-
Assay Procedure: a. To the compound-plated 384-well plates, add 10 µL of a solution containing Target X Kinase and the substrate peptide. b. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction. c. Initiate the kinase reaction by adding 10 µL of ATP solution. d. Incubate for the optimal reaction time (e.g., 60 minutes) at 30°C. e. Stop the reaction by adding a stop solution containing EDTA and the fluorescently labeled antibody. f. Incubate for 60 minutes at room temperature to allow for antibody binding. g. Read the fluorescence intensity on a compatible plate reader.
Assay Validation: Before initiating the full screen, the assay must be validated to ensure its robustness.[11][12] This involves assessing parameters such as the Z'-factor, signal-to-background ratio, and DMSO tolerance.[10]
-
Z'-Factor Calculation: The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[10] It is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
-
A "dry run" with only positive and negative controls should be performed to ensure the Z' is consistently above 0.5.[10]
Data Analysis and Hit Identification
The primary HTS will generate a large volume of data that requires systematic analysis to identify "hits".
Primary Data Analysis
-
Normalization: Raw fluorescence data from each plate should be normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variability. The percent inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Hit Selection: A common threshold for hit selection is a signal that is three standard deviations away from the mean of the negative controls.[10]
Hit Confirmation and Dose-Response Analysis
Compounds identified as hits in the primary screen must be re-tested to confirm their activity and eliminate false positives.[8]
-
Re-testing: "Cherry-pick" the initial hits and re-test them in the same assay format.
-
Dose-Response Curves: Confirmed hits should be tested over a range of concentrations (e.g., an 8-point dose-response curve) to determine their potency (IC₅₀).
The following table shows hypothetical dose-response data for 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid.
| Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 30 | 88.1 |
| 10 | 75.4 |
| 3 | 52.3 |
| 1 | 28.9 |
| 0.3 | 10.1 |
| 0.1 | 4.5 |
| 0.03 | 1.2 |
From such data, an IC₅₀ value can be calculated using non-linear regression analysis.
Concluding Remarks
This application note provides a comprehensive framework for conducting a high-throughput screening campaign with 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid against a hypothetical kinase target. The principles and protocols outlined herein are broadly applicable to other target classes and small molecules. Rigorous assay validation and systematic data analysis are paramount to the success of any HTS campaign, ultimately leading to the identification of promising lead compounds for further drug development.[4][5]
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022-04-08). Available from: [Link]
-
High-throughput screening (HTS) | BMG LABTECH. (2019-04-10). Available from: [Link]
-
HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). Available from: [Link]
-
Analysis of HTS data - Cambridge MedChem Consulting. (2017-11-13). Available from: [Link]
-
Design and implementation of high-throughput screening assays - PubMed. (2009). Available from: [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. (2015-06-03). Available from: [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. Available from: [Link]
-
High Throughput Screening: Methods and Protocols - ResearchGate. (2025-08-10). Available from: [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available from: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available from: [Link]
-
(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC - NIH. (2023-07-06). Available from: [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - NIH. (2021-03-20). Available from: [Link]
-
In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - MDPI. Available from: [Link]
-
Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed to Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed. Available from: [Link]
-
Synthonix, Inc > 775304-57-9 | 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. Available from: [Link]
-
High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery - Chemical Science (RSC Publishing). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 915920-27-3|4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 7. You are being redirected... [hit2lead.com]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Neuroprotective Studies Using 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Candidate for Neuroprotection
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a novel synthetic compound featuring a 1,2,4-oxadiazole heterocyclic core. While this specific molecule is a subject of ongoing research, its structural motifs are of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring system is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. Numerous derivatives containing this scaffold have been explored for a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2]
This document outlines a series of application notes and detailed protocols for investigating the neuroprotective potential of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. Based on the known neuroprotective roles of structurally related compounds and common signaling pathways targeted in neurodegenerative and ischemic conditions, we hypothesize that this compound may exert its effects through the modulation of the Sphingosine-1-Phosphate (S1P) receptor signaling pathway.
Hypothesized Mechanism of Action: S1P1 Receptor Agonism
Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a multitude of cellular processes in the central nervous system (CNS) through its interaction with five G protein-coupled receptors, S1P1-5.[3][4] The S1P1 receptor, in particular, is widely expressed on neurons, astrocytes, and oligodendrocytes and has emerged as a promising therapeutic target for neurological disorders.[5][6]
Activation of the S1P1 receptor is known to initiate downstream signaling cascades that promote cell survival and inhibit apoptosis.[7][8] This neuroprotective signaling is often mediated through the activation of the PI3K/Akt and MEK/ERK pathways. These pathways, in turn, can inhibit pro-apoptotic proteins like Bad and caspase-3, and upregulate anti-apoptotic proteins such as Bcl-2. Furthermore, S1P1 signaling has been implicated in the maintenance of blood-brain barrier integrity and the modulation of neuroinflammation, both of which are critical factors in the pathogenesis of neurodegenerative diseases and ischemic stroke.[9][10]
Given the therapeutic success of S1P receptor modulators in multiple sclerosis, there is a strong rationale for investigating novel compounds that target this pathway for broader neuroprotective applications.[4][10] We will, therefore, proceed with the hypothesis that 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid acts as an agonist of the S1P1 receptor.
Caption: Hypothesized S1P1 receptor signaling pathway.
In Vitro Neuroprotection Studies
The following protocols are designed to assess the neuroprotective effects of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in cultured neuronal cells against a neurotoxic insult, such as glutamate-induced excitotoxicity or hydrogen peroxide-induced oxidative stress.
Caption: General workflow for in vitro neuroprotection assays.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons are suitable models.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[11]
-
Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[11]
-
Compound Preparation: Prepare a stock solution of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in DMSO. Dilute the stock in a culture medium to achieve final concentrations. The final DMSO concentration should be below 0.1% to avoid toxicity.[11]
-
Treatment: Pre-treat the cells with the compound for 1-2 hours before inducing neurotoxicity.[12]
Induction of Neurotoxicity
-
Oxidative Stress: Induce oxidative stress by adding hydrogen peroxide (H2O2) to the cell culture medium at a final concentration of 100-200 µM for 24 hours.
-
Excitotoxicity: Induce excitotoxicity in primary neurons by adding glutamate at a final concentration of 50-100 µM for 24 hours.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Protocol:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[14]
-
Incubate the plate for 4 hours at 37°C until a purple formazan precipitate is visible.[14]
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[14]
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13][14]
Apoptosis Assessment: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[15]
Protocol:
-
After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C and collect the supernatant.[15]
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[15][16]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[17][18]
Oxidative Stress Assessment: ROS Measurement
This assay measures the levels of intracellular reactive oxygen species (ROS).
Protocol:
-
After treatment, wash the cells with a warm buffer (e.g., HBSS or PBS).
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), at a final concentration of 10 µM for 30 minutes at 37°C.[19]
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader or fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.
| Parameter | MTT Assay | Caspase-3 Assay | ROS Assay |
| Principle | Measures metabolic activity | Measures activity of executioner caspase | Measures intracellular ROS levels |
| Endpoint | Absorbance (570 nm) | Absorbance (405 nm) or Fluorescence | Fluorescence (Ex/Em ~485/535 nm) |
| Incubation | 4 hours with MTT reagent | 1-2 hours with substrate | 30 minutes with probe |
In Vivo Neuroprotection Studies: Rodent Model of Ischemic Stroke
To evaluate the neuroprotective effects of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in a more physiologically relevant context, a rodent model of transient middle cerebral artery occlusion (MCAO) is recommended. This model mimics the pathophysiology of ischemic stroke in humans.[20][21]
Caption: General workflow for in vivo neuroprotection studies.
Animal Model and Surgical Procedure
-
Animal: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Anesthesia: Anesthetize the animal with isoflurane or a similar anesthetic.
-
MCAO Procedure: Induce transient focal cerebral ischemia by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for 60-90 minutes, followed by reperfusion.[22]
Compound Administration
-
Dosing: The compound can be administered intravenously or intraperitoneally. The dose and timing of administration (pre- or post-ischemia) should be optimized based on pharmacokinetic studies.
-
Vehicle Control: A vehicle control group (e.g., saline or DMSO in saline) must be included.
Neurological Assessment
-
Scoring: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
Infarct Volume Measurement
-
Staining: At the end of the experiment, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white.
-
Quantification: Quantify the infarct volume using image analysis software.
| Parameter | Rodent MCAO Model |
| Animal Species | Sprague-Dawley rat or C57BL/6 mouse |
| Occlusion Time | 60-90 minutes |
| Primary Outcome | Infarct volume, neurological deficit score |
| Secondary Outcomes | Histological changes, biomarker levels (e.g., caspase-3, inflammatory cytokines) |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the neuroprotective potential of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. By employing a combination of in vitro and in vivo models, researchers can elucidate the compound's mechanism of action and assess its therapeutic potential for the treatment of neurodegenerative diseases and ischemic stroke. The hypothesized activity as an S1P1 receptor agonist provides a strong rationale for these investigations, aligning with current strategies in neuroprotective drug discovery.
References
-
Jo, E., et al. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. PubMed. Available at: [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: [Link]
-
For-Díez, V., et al. (2021). Protective effect of the sphingosine-1 phosphate receptor agonist siponimod on disrupted blood brain barrier function. PubMed. Available at: [Link]
-
Kaja, S., et al. (2013). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. Available at: [Link]
-
Hossain, M. A., et al. (2022). Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination. SpringerLink. Available at: [Link]
-
Gerginova, M., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. PubMed. Available at: [Link]
-
Mocan, A., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. Available at: [Link]
-
Tajiri, N., et al. (2014). In vivo animal stroke models: a rationale for rodent and non-human primate models. PMC. Available at: [Link]
-
Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. Available at: [Link]
-
Chen, Y-C., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. Available at: [Link]
-
Zhang, G., et al. (2023). Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Frontiers in Pharmacology. Available at: [Link]
-
Don-Don-Pol, R., et al. (2022). Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment. MDPI. Available at: [Link]
-
D'Mello, S. R., et al. (2006). Reactive oxygen species (ROS) detection in cultured cortical neurones... ResearchGate. Available at: [Link]
-
Casals, J. B., et al. (2011). Animal models of focal ischemic stroke: brain size matters. Frontiers in Neuroanatomy. Available at: [Link]
-
O'Neill, F., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available at: [Link]
-
Tajiri, N., et al. (2012). In Vivo Animal Stroke Models: A Rationale for Rodent and Non-Human Primate Models. ResearchGate. Available at: [Link]
-
Thatcher, G. R. J., et al. (2016). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central. Available at: [Link]
-
Ali, S. F., et al. (2012). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. PMC. Available at: [Link]
-
Neurofit. (n.d.). Viability and survival test. Available at: [Link]
-
Cui, M., et al. (2022). S1P/S1PR1 signaling is involved in the development of nociceptive pain. Frontiers in Pharmacology. Available at: [Link]
-
Gentile, A., et al. (2023). Sphingosine-1-Phosphate Modulation in Neurological Disorders: Insights from MS and Stroke. MDPI. Available at: [Link]
-
Saczewski, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]
-
Wilson, C., et al. (2018). Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. MDPI. Available at: [Link]
-
Pérez-Díaz, I., et al. (2021). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed Central. Available at: [Link]
-
NC3Rs. (2017). IMPROVE-ing animal welfare in experimental stroke research. Available at: [Link]
-
ResearchGate. (2018). Does anyone know whether we can do MTT assay for mice brain tissue sample instead of mice cell line? how we can isolate neuron from mice tissue?. Available at: [Link]
-
Schubart, A., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. PubMed. Available at: [Link]
-
Yulug, B., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark. Available at: [Link]
-
Banfalvi, G. (2011). Caspase Protocols in Mice. PMC. Available at: [Link]
-
Zhang, G., et al. (2023). Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Frontiers. Available at: [Link]
-
Karczmarzyk, Z., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Denorme, F., et al. (2022). Comparison of Large Animal Models for Acute Ischemic Stroke: Which Model to Use?. Stroke: Vascular and Interventional Neurology. Available at: [Link]
-
Brinkmann, V. (2011). Sphingosine 1-phosphate (S1P). Neurology. Available at: [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Available at: [Link]
-
Shingare, M. S., et al. (2016). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. International Journal of PharmTech Research. Available at: [Link]
-
Hasegawa, Y., et al. (2010). Activation of sphingosine 1-phosphate receptor-1 by FTY720 is neuroprotective after ischemic stroke in rats. PMC. Available at: [Link]
-
Gontora, P., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. Available at: [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 5. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Frontiers | S1P/S1PR1 signaling is involved in the development of nociceptive pain [frontiersin.org]
- 8. Activation of sphingosine 1-phosphate receptor-1 by FTY720 is neuroprotective after ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of the sphingosine-1 phosphate receptor agonist siponimod on disrupted blood brain barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-Phosphate Modulation in Neurological Disorders: Insights from MS and Stroke [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. mpbio.com [mpbio.com]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analytical Methods for 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
Welcome to the technical support center for the analysis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, validated protocols, and robust troubleshooting strategies to ensure the accuracy, reliability, and regulatory compliance of your analytical methods.
Section 1: Core Analytical Strategy & Method Development
The unique structure of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, featuring a carboxylic acid group, a phenyl ring, a cyclopropyl moiety, and a 1,2,4-oxadiazole core, necessitates a well-designed analytical approach. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the primary technique for quantification, assay, and impurity analysis. For structural confirmation and sensitive impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Foundational HPLC Method Development
The objective is to achieve a symmetric peak for the main analyte, well-resolved from any potential impurities or degradation products. The acidic nature of the analyte is the most critical factor to control.
Causality in Method Design: The benzoic acid moiety (pKa approx. 4.2) requires a mobile phase pH of less than 3.5. This ensures the carboxyl group is fully protonated (-COOH), rendering the molecule less polar and preventing ionic interactions with residual silanols on the silica-based stationary phase. Failure to control pH will result in significant peak tailing. An octadecylsilane (C18) column is the logical first choice due to the overall non-polar character of the molecule.
Recommended Starting HPLC Protocol
This protocol serves as a robust starting point for further optimization and validation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and efficiency for this molecular structure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Buffers the mobile phase to a low pH (~2.5) to ensure analyte protonation.[1] |
| Mobile Phase B | Acetonitrile (MeCN) | Strong organic solvent providing good elution strength. |
| Gradient Program | 30% B to 80% B over 15 min | A broad gradient to elute the main peak and any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures run-to-run reproducibility of retention times. |
| UV Detection | 254 nm or Diode Array Detector (DAD) | The aromatic and heterocyclic rings provide strong chromophores for sensitive detection. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Section 2: Analytical Method Validation Workflow
The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[2][3] The workflow must be systematic and adhere to regulatory standards such as the ICH Q2(R2) guideline.[4]
Caption: A workflow for analytical method validation based on ICH Q2 guidelines.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My chromatogram shows a significant tailing peak for the main analyte. What is the cause and solution?
A1: Peak tailing for an acidic compound like 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is almost always due to secondary ionic interactions between the deprotonated carboxylate group and the stationary phase.
-
Primary Cause: The mobile phase pH is too high (e.g., > 4.0). At this pH, a portion of the analyte exists in its anionic (carboxylate) form, which can interact strongly with any exposed, positively charged sites on the silica backbone of the C18 column.
-
Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure your aqueous mobile phase (Mobile Phase A) contains an acidifier like 0.1% phosphoric acid or 0.1% formic acid. Phosphoric acid is a strong, non-volatile choice for UV-based methods.[1] For LC-MS, volatile acids like formic acid are required.
-
Check Column Health: An old or degraded column may have more exposed silanol groups. Run a column performance test with a neutral compound (e.g., toluene). If tailing persists for neutral compounds, the column may need to be replaced.
-
Reduce Metal Contamination: Free metal ions in the sample or HPLC system can chelate with the analyte, causing tailing. Consider using a column with end-capping technology or adding a small amount of a chelating agent like EDTA to the mobile phase (for non-MS applications).
-
Lower Sample Concentration: Overloading the column can lead to peak fronting or tailing. Try injecting a sample with a 50% lower concentration to see if the peak shape improves.
-
Q2: I am observing a drift in retention time, with the analyte eluting earlier in each subsequent injection. What should I investigate?
A2: A consistent decrease in retention time often points to a problem with the mobile phase composition or column equilibration.
-
Primary Cause: Insufficient column equilibration time between gradient runs. The column is not returning to the initial, more aqueous conditions before the next injection starts.
-
Troubleshooting Steps:
-
Increase Equilibration Time: The most direct solution is to lengthen the post-run equilibration step in your HPLC method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. For a 150x4.6 mm column at 1 mL/min, this is approximately 15-20 minutes.
-
Check for Leaks: A leak in the pump, particularly in the pump head responsible for the aqueous mobile phase (Pump A), would lead to a higher-than-intended organic content, causing earlier elution. Perform a system pressure test.
-
Ensure Proper Mobile Phase Mixing: If using an on-line degasser and mixer, ensure it is functioning correctly. Inconsistent mixing can lead to fluctuations in solvent composition.
-
Confirm Mobile Phase Preparation: Double-check that the mobile phase was prepared correctly. An error in the concentration of the acidifier or the ratio of organic to aqueous can affect retention.
-
Caption: A decision tree for troubleshooting decreasing retention times.
Q3: I need to identify potential degradation products. How should I set up a forced degradation study?
A3: Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method. The goal is to generate 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can separate the degradation products from the parent compound.[5]
-
Study Design: Expose solutions of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid to the following conditions, as recommended by ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours. The oxadiazole ring may be susceptible to cleavage under basic conditions.[6]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solid API at 105 °C for 48 hours.
-
Photostability: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: Analyze each stressed sample by HPLC-DAD and LC-MS. The DAD will help assess peak purity, while the LC-MS will provide mass information to help elucidate the structures of the degradation products.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the key validation parameters I must assess for an HPLC assay of this compound?
A: According to ICH Q2(R2), for a quantitative assay of a main component, the following parameters are considered essential:[2][4]
-
Accuracy: How close the measured value is to the true value.
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80-120% of the test concentration.[2]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Q: Can I use a different column, such as a C8 or Phenyl-Hexyl, for this analysis?
A: Yes, but re-validation would be necessary.
-
C8 Column: A C8 column is less retentive than a C18. You would expect the analyte to elute earlier. This might be advantageous if you need a faster run time, but you must ensure that it still provides adequate resolution from any early-eluting impurities.
-
Phenyl-Hexyl Column: A phenyl-based column offers alternative selectivity due to π-π interactions with the aromatic ring of the analyte. This can be very useful if you have co-eluting impurities with a C18 column. The separation mechanism is different, so retention times and even elution order may change significantly.
Any change in the stationary phase chemistry requires, at minimum, a partial validation to demonstrate the method's continued suitability.
Q: What is the best way to prepare a stock solution of this compound for analysis?
A: Due to the benzoic acid group, the compound's solubility is pH-dependent. While it is soluble in common organic solvents like acetonitrile and methanol, using a buffered or slightly basic diluent can improve solubility and stability for stock solutions.
-
Recommended Procedure:
-
Accurately weigh the reference standard into a Class A volumetric flask.
-
Add a small amount of acetonitrile or methanol (approx. 20% of the final volume) to wet the solid.
-
Add diluent (e.g., 50:50 water:acetonitrile) to about 90% of the final volume. If solubility is an issue, adding a very small amount of a weak base (e.g., one drop of 0.1 M ammonium hydroxide) before filling to volume can help.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the final volume with the diluent.
-
References
-
In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 26, 2026, from [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved January 26, 2026, from [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved January 26, 2026, from [Link]
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved January 26, 2026, from [Link]
-
Separation of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 26, 2026, from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis ,Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. Retrieved January 26, 2026, from [Link]
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved January 26, 2026, from [Link]
-
LC-MS-based untargeted metabolomics reveals benzoic acid as a predictive biomarker for embryo implantation potential. (n.d.). Analyst (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids. (n.d.). Retrieved January 26, 2026, from [Link]
-
One-Pot Synthesis of (5-Alkyl-1,2,4-oxadiazol-3-yl)benzoic Acids. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Retrieved January 26, 2026, from [Link]
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (n.d.). Baghdad Science Journal. Retrieved January 26, 2026, from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved January 26, 2026, from [Link]
-
HR-LC-ESI-Orbitrap-MS-Based Metabolic Profiling Coupled with Chemometrics for the Discrimination of Different Echinops spinosus. (2022). SciSpace. Retrieved January 26, 2026, from [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Retrieved January 26, 2026, from [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). PubMed. Retrieved January 26, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved January 26, 2026, from [Link]
Sources
- 1. Separation of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
Validation & Comparative
Cross-Validation of the Biological Activity of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid as a Sphingosine-1-Phosphate Receptor Modulator
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the biological cross-validation of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, a novel compound with potential therapeutic applications. We will explore its hypothesized mechanism of action as a sphingosine-1-phosphate (S1P) receptor modulator and provide detailed experimental protocols for its characterization and comparison against established alternatives.
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide groups.[1] When incorporated into a benzoic acid structure, it creates a molecule with the potential to interact with a variety of biological targets.[2][3][4] Our focus here is on the burgeoning class of therapeutics targeting sphingosine-1-phosphate (S1P) receptors, which are G protein-coupled receptors that play a pivotal role in regulating immune cell trafficking.[5][6] Modulation of the S1P1 receptor, in particular, has proven to be a successful strategy for the treatment of autoimmune diseases like multiple sclerosis and ulcerative colitis by preventing the egress of lymphocytes from lymph nodes.[7][8][9]
This guide will provide the necessary protocols to objectively assess the performance of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid and compare its activity profile with that of benchmark S1P receptor modulators.
Compound Profile and Comparative Framework
The central hypothesis is that 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid functions as an S1P receptor modulator. The benzoic acid moiety likely serves as a key interaction point with the receptor, while the cyclopropyl group may enhance potency or selectivity. To establish a robust comparison, we have selected three well-characterized S1P receptor modulators with distinct profiles:
-
Fingolimod (FTY720): The first-in-class S1P receptor modulator, which acts as a non-selective agonist for S1P1, S1P3, S1P4, and S1P5 after being phosphorylated in vivo to its active form, FTY720-phosphate.[5][10]
-
Ozanimod: A selective agonist for S1P1 and S1P5, offering a more targeted approach with a potentially improved safety profile.[9][11]
-
Ponesimod: A selective and rapidly reversible S1P1 receptor modulator.[12]
| Feature | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | Fingolimod | Ozanimod | Ponesimod |
| Target(s) | Hypothesized S1P Receptor(s) | S1P1, S1P3, S1P4, S1P5 (non-selective) | S1P1, S1P5 (selective) | S1P1 (selective) |
| Activation | Direct | Pro-drug (requires phosphorylation) | Direct | Direct |
| Key Structural Moiety | 1,2,4-Oxadiazole | Aminopropanediol | Aminoindane | Oxadiazole Phenyl |
Experimental Cross-Validation Workflow
A systematic evaluation is crucial to determine the compound's biological activity profile. The following workflow outlines the key experimental stages, from initial receptor interaction to cellular functional effects.
Caption: A stepwise workflow for the comprehensive evaluation of a novel S1P receptor modulator.
Part 1: In-Vitro Characterization of S1P Receptor Activity
The initial and most critical step is to ascertain whether 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid directly interacts with S1P receptors and to quantify this interaction.
Methodology 1: Radioligand Binding Assay
This assay determines the binding affinity of the test compound to various S1P receptor subtypes by measuring its ability to compete with a radiolabeled ligand.
Step-by-Step Protocol:
-
Preparation of Membranes: Utilize cell lines stably overexpressing individual human S1P receptor subtypes (S1P1 through S1P5). Homogenize cells and prepare membrane fractions by centrifugation.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the cell membranes, a constant concentration of [³³P]S1P, and serial dilutions of the test compound (or comparator compounds).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Methodology 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P receptor upon agonist binding, providing a measure of the compound's potency and efficacy.
Step-by-Step Protocol:
-
Reagents: Use the same S1P receptor-expressing cell membranes as in the binding assay. Prepare an assay buffer containing GDP and [³⁵S]GTPγS.
-
Assay Setup: In a 96-well plate, add the cell membranes, serial dilutions of the test compound, and the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, similar to the binding assay.
-
Detection: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal effect).
Data Summary: In-Vitro Receptor Profile
The data generated should be compiled into a clear, comparative table.
| Compound | S1P1 Ki (nM) | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | Experimental | Experimental | Experimental | Experimental | Experimental | Experimental |
| FTY720-P | ~0.4 | ~0.3 | >1000 | ~3.0 | ~0.6 | ~0.3 |
| Ozanimod | ~0.2 | ~0.4 | >10,000 | >10,000 | >10,000 | ~3.5 |
| Ponesimod | ~0.4 | ~0.6 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Literature values for comparators are approximate and may vary between assay conditions.
Part 2: Cellular Assays for Pharmacodynamic Effects
Demonstrating that the compound elicits the intended biological response in a cellular context is the next logical step. For S1P1 modulators, the key functional effect is the inhibition of lymphocyte migration.
Methodology: Chemotaxis Assay (Boyden Chamber)
This assay quantifies the ability of a compound to inhibit the migration of lymphocytes towards an S1P gradient, which mimics the physiological process of lymphocyte egress.
Step-by-Step Protocol:
-
Cell Isolation: Isolate primary human T-cells or B-cells from peripheral blood mononuclear cells (PBMCs).[13]
-
Pre-incubation: Incubate the isolated lymphocytes with various concentrations of the test compound or comparators for 1-2 hours. This allows for receptor internalization, which is the mechanism of action for S1P1 agonists in this context.[7]
-
Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 5 µm pores). Add a solution containing S1P to the lower chamber to act as a chemoattractant.
-
Cell Seeding: Add the pre-incubated lymphocytes to the upper chamber.
-
Incubation: Place the plate in a 37°C, 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye-based method.
-
Data Analysis: Plot the percentage of inhibition of migration against the log concentration of the compound. Determine the IC50 value from the resulting dose-response curve.
Data Summary: Inhibition of Lymphocyte Migration
| Compound | IC50 (nM) for Inhibition of T-cell Migration |
| 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | Experimental |
| FTY720-P | ~0.1 |
| Ozanimod | ~0.3 |
| Ponesimod | ~0.5 |
Part 3: Comparative Pharmacokinetic Profiling
A compound's efficacy is critically dependent on its pharmacokinetic properties. An early assessment of these parameters is essential for any drug development program.
A desirable S1P modulator would ideally have good oral bioavailability, a half-life that allows for once-daily dosing, and a predictable metabolic profile.[9]
Caption: S1P1 receptor signaling and the mechanism of functional antagonism by agonists.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of the comparator drugs, which serve as a benchmark for evaluating our test compound.[9][11][12]
| Parameter | Fingolimod | Ozanimod | Ponesimod |
| Oral Bioavailability | >85% | ~94% | ~84%[12] |
| Time to Peak Concentration (Tmax) | 12-16 h | 6-8 h | 2-4 h[12] |
| Terminal Half-life (t½) | 6-9 days | ~21 h (metabolite ~10 days) | ~33 h[12] |
| Metabolism | Phosphorylation to active metabolite | Multiple active metabolites | Highly metabolized |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step process for the cross-validation of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid's biological activity. By systematically assessing its receptor binding affinity, functional potency, cellular effects, and pharmacokinetic profile in comparison to established drugs like Fingolimod, Ozanimod, and Ponesimod, researchers can build a comprehensive understanding of its therapeutic potential.
Positive results from this in-vitro and cellular screening cascade would provide a strong rationale for advancing the compound to in-vivo efficacy studies in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis. Further investigation into its selectivity against other G protein-coupled receptors would also be crucial for a complete safety and specificity profile.
References
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
Cleveland Clinic. Sphingosine 1-phosphate Receptor Modulators (Comprehensive). Retrieved from [Link]
-
Wikipedia. Sphingosine-1-phosphate receptor modulator. Retrieved from [Link]
-
National Center for Biotechnology Information. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Retrieved from [Link]
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
MDPI. (2025, October 13). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
Bentham Science. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]
-
MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
PNAS. Structural insights into sphingosine-1-phosphate receptor activation. Retrieved from [Link]
-
Taylor & Francis Online. Pharmacokinetics of S1P receptor modulators in the treatment of ulcerative colitis. Retrieved from [Link]
-
ResearchGate. (2015, September 16). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]
-
PubMed Central. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator. Retrieved from [Link]
-
Google Patents. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[6][7][14]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Retrieved from
-
PubMed. (2023, September 30). Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis. Retrieved from [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service. Retrieved from [Link]
- Google Patents. EP1618098B1 - 1,2,4-oxadiazole benzoic acid compounds and their use for nonsense suppression and the treatment of disease.
-
PubMed. (2024, September 12). Pharmacokinetics of S1P receptor modulators in the treatment of ulcerative colitis. Retrieved from [Link]
-
PubMed. Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015). Retrieved from [Link]
-
Royal Society of Chemistry. (2012, July 18). CHAPTER 14: S1P Receptor Agonists. Retrieved from [Link]
-
Frontiers. (2020, March 9). In silico Docking Studies of Fingolimod and S1P1 Agonists. Retrieved from [Link]
-
PubMed Central. Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
-
ResearchGate. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]
-
ResearchGate. Immunofluorescence staining of S1P receptors in freshly isolated.... Retrieved from [Link]
-
MDPI. 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. Retrieved from [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]
- 4. EP1618098B1 - 1,2,4-oxadiazole benzoic acid compounds and their use for nonsense suppression and the treatment of disease - Google Patents [patents.google.com]
- 5. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. pnas.org [pnas.org]
- 9. tandfonline.com [tandfonline.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Pharmacokinetics of S1P receptor modulators in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
independent replication of experiments with 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
An Independent Researcher's Guide to the Characterization of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: A Comparative Analysis Against Established S1PR1 Modulators
For drug development professionals and researchers in immunology, the identification of novel, selective, and potent modulators of the Sphingosine-1-Phosphate Receptor 1 (S1PR1) is a continuous pursuit. This G-protein coupled receptor is a critical regulator of immune cell trafficking, and its modulation has led to significant therapeutic advances, particularly in the treatment of autoimmune diseases like multiple sclerosis.[1][2] This guide provides a comprehensive framework for the independent synthesis, characterization, and comparative evaluation of a promising but under-documented compound: 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid.
Our investigation is predicated on the hypothesis that the structural motifs of this molecule—a 1,2,4-oxadiazole core linking a cyclopropyl group and a benzoic acid moiety—position it as a potential S1PR1 agonist. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for ester and amide functionalities, often conferring favorable pharmacokinetic properties.[3] This guide will detail the necessary experimental workflows to validate this hypothesis and objectively benchmark the compound's performance against established S1PR1 modulators, namely Fingolimod and the more selective Ozanimod.
Part 1: Synthesis and Purification
The initial step in any independent validation is the reliable synthesis of the compound of interest. Based on established methodologies for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a two-step protocol is proposed.[4][5] This approach involves the formation of an amidoxime intermediate followed by condensation with a carboxylic acid and subsequent cyclodehydration.
Experimental Protocol: Synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
Step 1: Synthesis of 4-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime Intermediate)
-
To a solution of 4-cyanobenzoic acid (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the amidoxime intermediate.
Step 2: Synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
-
Dissolve the amidoxime intermediate (1 equivalent) and cyclopropanecarboxylic acid (1.2 equivalents) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add a coupling agent, for example, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Heat the mixture to 80-100°C for 2-4 hours to facilitate the cyclodehydration of the O-acylamidoxime intermediate.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel.
Caption: Synthetic workflow for the target compound.
Part 2: Understanding the Target - The S1PR1 Signaling Pathway
S1PR1 is a G-protein coupled receptor that, upon binding its endogenous ligand sphingosine-1-phosphate (S1P), primarily couples to the Gαi subunit.[6] This initiates a signaling cascade that is crucial for the egress of lymphocytes, particularly T and B cells, from secondary lymphoid organs into the bloodstream and lymph.[1][7] The S1P concentration is high in the blood and lymph, creating a gradient that lymphocytes follow.[7]
S1PR1 modulators act as functional antagonists. Upon binding to the receptor, they initially cause its activation but subsequently lead to its prolonged internalization and degradation.[8][9] This renders the lymphocytes insensitive to the S1P gradient, effectively trapping them within the lymph nodes and reducing the number of circulating lymphocytes that can contribute to inflammation in peripheral tissues.[9]
Caption: S1PR1 signaling and functional antagonism.
Part 3: Comparative In Vitro Evaluation
To characterize the pharmacological profile of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (termed 'Test Compound'), a series of in vitro assays are essential. These will be run in parallel with Fingolimod (a pan-S1PR agonist) and Ozanimod (selective for S1PR1 and S1PR5) as positive controls.[10][11]
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro compound comparison.
Protocol 1: GTPγS Binding Assay
This assay measures the activation of G-proteins upon receptor agonism, a primary step in the signaling cascade.[12][13]
-
Prepare membranes from cells overexpressing human S1PR1.
-
In a 96-well plate, incubate the membranes with increasing concentrations of the test compound, Fingolimod, or Ozanimod in the presence of GDP and [³⁵S]GTPγS.
-
After incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data as a dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
Protocol 2: β-Arrestin Recruitment Assay
This assay is crucial for understanding potential biased agonism, where a ligand preferentially activates one signaling pathway (G-protein) over another (β-arrestin).[14][15]
-
Use a commercially available cell line co-expressing S1PR1 and a β-arrestin-linked reporter system (e.g., enzyme fragment complementation).
-
Plate the cells in a 96-well plate and treat with a dilution series of each compound.
-
Incubate for the recommended time to allow for β-arrestin recruitment.
-
Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence).
-
Calculate EC50 values for β-arrestin recruitment and compare them to the GTPγS binding EC50 values to determine the bias factor.
Protocol 3: S1PR1 Receptor Internalization Assay
This functional assay directly measures the key mechanism of action for S1PR1 modulators.[3][16]
-
Utilize cells expressing S1PR1 tagged with a fluorescent protein (e.g., GFP).
-
Culture the cells on imaging plates and treat with various concentrations of the test compounds.
-
After a defined incubation period (e.g., 60 minutes), fix the cells.
-
Acquire images using high-content imaging system.
-
Quantify the internalization of the fluorescently-tagged S1PR1 from the cell membrane to intracellular vesicles.
-
Generate dose-response curves to determine the EC50 for receptor internalization.
Hypothetical Comparative Data
| Compound | GTPγS Binding EC50 (nM) | β-Arrestin EC50 (nM) | S1PR1 Internalization EC50 (nM) |
| Test Compound | 15 | 25 | 20 |
| Fingolimod | 5 | 8 | 7 |
| Ozanimod | 10 | 18 | 12 |
Part 4: In Vivo Validation - Lymphocyte Trafficking
The ultimate validation of an S1PR1 modulator's efficacy is its ability to sequester lymphocytes in vivo.[17] A mouse model is a standard approach for this evaluation.
Protocol: Mouse Lymphopenia Model
-
Acclimate C57BL/6 mice for at least one week.
-
Administer the test compound, Fingolimod, Ozanimod, or vehicle control to different groups of mice via oral gavage.
-
At various time points post-administration (e.g., 4, 8, 24, and 48 hours), collect peripheral blood samples.
-
Perform a complete blood count (CBC) with differential to determine the absolute number of circulating lymphocytes.
-
Calculate the percentage reduction in peripheral blood lymphocytes compared to the vehicle-treated group.
Expected Outcome
An effective S1PR1 modulator will cause a significant, dose-dependent, and sustained reduction in the number of circulating lymphocytes. Comparing the depth and duration of lymphopenia induced by the test compound with that of Fingolimod and Ozanimod will provide a clear measure of its in vivo potency and duration of action.
| Compound (at 1 mg/kg) | Maximum Lymphocyte Reduction (%) | Time to Maximum Reduction (hours) |
| Test Compound | ~70% | 8 |
| Fingolimod | ~80% | 6 |
| Ozanimod | ~75% | 8 |
Conclusion and Forward Look
This guide outlines a rigorous, multi-faceted approach to independently replicate and validate the activity of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid as a putative S1PR1 modulator. The proposed experiments, from chemical synthesis to in vivo functional assessment, provide a comprehensive framework for comparing its performance against established drugs in the same class.
The causality behind these experimental choices is rooted in the established mechanism of S1PR1 modulation. The GTPγS and β-arrestin assays dissect the initial molecular interactions, while the receptor internalization and lymphocyte trafficking experiments confirm the desired physiological outcome. By following these self-validating protocols, researchers can generate the robust data necessary to determine if this novel compound warrants further investigation as a potential therapeutic agent for autoimmune and inflammatory diseases.
References
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. Available at: [Link]
-
Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion - MDPI. Available at: [Link]
-
Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC. Available at: [Link]
-
The role of S1P-S1PR1 axis in T cell trafficking. S1P is maintained at... - ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Investigation of S1PR1 Expression in the Central Nervous System Using [3H]CS1P1 and [11C]CS1P1. Available at: [Link]
-
Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed. Available at: [Link]
-
Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC. Available at: [Link]
-
Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC. Available at: [Link]
-
Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring - ResearchGate. Available at: [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. Available at: [Link]
-
Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC. Available at: [Link]
-
GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Sphingosine-1-Phosphate Signaling in Immune Cell Trafficking and Autoimmune Disease: A Pathway Under the Spotlight - Longdom Publishing. Available at: [Link]
-
Alteration of Lymphocyte Trafficking by Sphingosine-1-Phosphate Receptor Agonists. Available at: [Link]
-
β-arrestin recruitment facilitates a direct association with G proteins - bioRxiv. Available at: [Link]
-
ENDOCYTOSIS OF LIGAND ACTIVATED SPHINGOSINE 1-PHOSPHATE RECEPTOR 1 MEDIATED BY THE CLATHRIN-PATHWAY - PMC. Available at: [Link]
-
FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation | PNAS. Available at: [Link]
-
Sphingosine 1-phosphate Receptor Modulators (Comprehensive) - Cleveland Clinic. Available at: [Link]
-
AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem. Available at: [Link]
-
Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles - ACS Publications. Available at: [Link]
-
In Vitro and In Vivo Investigation of S1PR1 Expression in the Central Nervous System Using [3H]CS1P1 and [11C]CS1P1 | ACS Chemical Neuroscience - ACS Publications. Available at: [Link]
-
One-Pot Synthesis of (5-Alkyl-1,2,4-oxadiazol-3-yl)benzoic Acids. - ResearchGate. Available at: [Link]
-
Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation - JCI Insight. Available at: [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Available at: [Link]
-
How do sphingosine-1-phosphate affect immune cells to resolve inflammation? - Frontiers. Available at: [Link]
-
Measuring G-Protein-Coupled Receptor Signaling - Preview - YouTube. Available at: [Link]
-
Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS | Neurology Neuroimmunology & Neuroinflammation. Available at: [Link]
-
Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PubMed Central. Available at: [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - NIH. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Advantages of ozanimod over previous sphingosine 1-phosphate modulators - VJNeurology. Available at: [Link]
-
FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed. Available at: [Link]
-
S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC. Available at: [Link]
-
GTPγS Binding Assay - Creative Bioarray. Available at: [Link]
-
What are the therapeutic applications for S1PR1 modulators?. Available at: [Link]
-
(S)-FTY720-P inhibits S1P/S1P1-dependent lymphocyte egress from... - ResearchGate. Available at: [Link]
-
Why Study GPCR Arrestin Recruitment? - Eurofins DiscoverX. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. Available at: [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - NIH. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. Available at: [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - NIH. Available at: [Link]
Sources
- 1. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjneurology.com [vjneurology.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.sg]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
